molecular formula C10H15ClN4O B1475259 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one CAS No. 1595613-11-8

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one

Cat. No. B1475259
CAS RN: 1595613-11-8
M. Wt: 242.7 g/mol
InChI Key: OEEXUYGSMLIBCB-UHFFFAOYSA-N
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Description

The compound “5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one” is also known as Alogliptin . It is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . It is predominantly present as the R-enantiomer .


Molecular Structure Analysis

The molecular formula of Alogliptin is C18H21N5O2 . It has a molecular weight of 339.392 . The Isomeric SMILES notation is CN1C(=O)C=C(N(C1=O)Cc2ccccc2C#N)N3CCCC@HN .


Physical And Chemical Properties Analysis

The physical and chemical properties of Alogliptin include its molecular weight (339.392), its molecular formula (C18H21N5O2), and its Isomeric SMILES notation (CN1C(=O)C=C(N(C1=O)Cc2ccccc2C#N)N3CCCC@HN) .

Scientific Research Applications

1. Neuroinflammation Imaging

Wang et al. (2018) synthesized a compound structurally related to 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one for potential use in imaging Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in neuroinflammation using positron emission tomography (PET) technology. This research indicates the compound's potential application in neuroinflammation diagnosis and monitoring (Wang et al., 2018).

2. Dual Inhibition of EGFR and HER2 Protein Tyrosine Kinases

A study by Fink et al. (2011) discusses the synthesis of a compound similar to this compound, optimized for dual inhibition of EGFR and HER2 protein tyrosine kinases. This suggests its potential in therapeutic applications for cancer treatment, particularly in EGFR and HER2-driven human tumor models (Fink et al., 2011).

3. Treatment of Cognitive Disorders

Sudoł et al. (2021) explored the application of 5-HT6 receptor agents, including 1,3,5-triazine-piperazine derivatives structurally related to the compound . These agents showed significant procognitive-like activity and could be promising candidates for novel therapeutic approaches to dementia diseases (Sudoł et al., 2021).

4. Development of New Lead Structures for 5-HT6 Receptor

Another study by Łażewska et al. (2019) synthesized a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, closely related to this compound. They evaluated these compounds for their affinity with the human serotonin 5-HT6 receptor, suggesting potential in developing new lead structures for 5-HT6 receptor-targeted treatments (Łażewska et al., 2019).

5. Potential in Second Harmonic Generation

Smith et al. (2012) used a compound structurally similar to this compound in synthesizing materials with second harmonic generation capabilities. This research opens avenues for the compound's application in materials science and photonics (Smith et al., 2012).

6. Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound closely related to this compound. The study evaluated these compounds for their anticancer activities against prostate cancer cells, indicating potential therapeutic applications in cancer treatment (Demirci & Demirbas, 2019).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c1-14-10(16)9(11)8(5-13-14)15-4-2-3-7(12)6-15/h5,7H,2-4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXUYGSMLIBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCCC(C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
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5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
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5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
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5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one

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